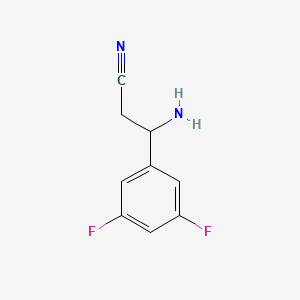

3-Amino-3-(3,5-difluorophenyl)propanenitrile

Description

3-Amino-3-(3,5-difluorophenyl)propanenitrile is a β-amino nitrile derivative characterized by a nitrile (-CN) group at the β-position of a propanenitrile backbone and a 3,5-difluorophenyl substituent. This compound belongs to a class of fluorinated aromatic β-amino nitriles, which are of significant interest in medicinal chemistry and synthetic organic chemistry due to the electronic and steric effects imparted by fluorine substituents. Fluorine atoms enhance metabolic stability, bioavailability, and binding affinity in drug candidates, making such compounds valuable intermediates in pharmaceuticals .

The nitrile analog likely shares synthetic parallels, with the nitrile group offering distinct reactivity for further derivatization.

Properties

IUPAC Name |

3-amino-3-(3,5-difluorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVGEZOYAVLHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-difluorophenyl)propanenitrile typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where 3,5-difluorobenzaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of 3-Amino-3-(3,5-difluorophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-difluorophenyl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(3,5-difluorophenyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-difluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can enhance binding affinity to certain molecular targets, while the amino and nitrile groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural Analogs with Varying Functional Groups

Carboxylic Acid Derivatives

Compounds such as (S)-3-Amino-3-(3,5-difluorophenyl)propionic acid () share the same aromatic substituents but replace the nitrile group with a carboxylic acid. Key differences include:

- Physicochemical Properties : The carboxylic acid derivative exhibits a high melting point (256–258°C) and moderate optical rotation ([α] = -5.0 in H2O), attributed to hydrogen bonding and polar interactions .

- Reactivity : The carboxylic acid group enables peptide coupling or salt formation, whereas the nitrile group in the target compound facilitates nucleophilic additions or reductions to amines.

Nitrile Derivatives with Alternative Substituents

Table 1: Comparison of Fluorinated and Alkyl-Substituted β-Amino Nitriles

Substituent Position and Electronic Effects

- 3,5-Difluoro vs.

- Fluoro vs. Methyl Substituents : Methyl groups (e.g., 3,5-dimethylphenyl in ) increase lipophilicity but reduce polarity, contrasting with fluorine’s electronegativity and metabolic resistance .

Biological Activity

3-Amino-3-(3,5-difluorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for drug development.

Structural Characteristics

The molecular formula of 3-Amino-3-(3,5-difluorophenyl)propanenitrile is , with a molecular weight of approximately 182.17 g/mol. The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring enhances its electronic properties, potentially increasing its binding affinity to biological targets.

Research indicates that 3-Amino-3-(3,5-difluorophenyl)propanenitrile may act as an enzyme inhibitor . Its mechanism involves modulation of specific receptors or enzymes through strong hydrogen bonds and van der Waals interactions facilitated by the difluorophenyl group. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, thereby exerting biological effects.

Biological Activity

The compound has been investigated for various biological activities:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures exhibit varying degrees of activity based on their substituents, suggesting that the difluorophenyl moiety may enhance selectivity and efficacy against certain targets.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial properties, particularly against fungal pathogens. The selectivity and potency of these effects are still under investigation .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of 3-Amino-3-(3,5-difluorophenyl)propanenitrile:

- Inhibition Studies : A study involving the synthesis and testing of various fluorinated analogs demonstrated improved selectivity and activity profiles compared to non-fluorinated counterparts. This highlights the significance of fluorination in enhancing biological activity .

- Comparative Analysis : Research comparing 3-Amino-3-(3,5-difluorophenyl)propanenitrile with other structurally similar compounds revealed distinct differences in reactivity and binding affinity due to the presence of fluorine atoms. Such studies are crucial for understanding how structural variations impact biological function.

Data Table: Comparative Biological Activity

| Compound Name | Biological Activity | Selectivity | Reference |

|---|---|---|---|

| 3-Amino-3-(3,5-difluorophenyl)propanenitrile | Enzyme inhibition; potential antimicrobial | High | |

| 3-Amino-3-(2,5-dichlorophenyl)propanenitrile | Moderate enzyme inhibition | Moderate | |

| 3-Amino-3-(phenyl)propanenitrile | Low enzyme inhibition | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.